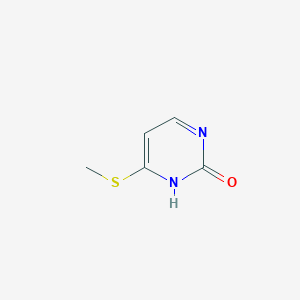

6-(Methylthio)pyrimidin-2(1H)-one

Description

Significance of Pyrimidine (B1678525) Scaffolds in Modern Chemical Research

The pyrimidine nucleus is a fundamental heterocyclic structure that holds a privileged position in the landscape of modern chemical and medicinal research. nih.govresearchgate.net As a core component of the nucleobases cytosine, thymine, and uracil, which are integral to the structure of DNA and RNA, pyrimidine's biological significance is profound. researchgate.net This natural prevalence has long inspired the scientific community to explore and develop a vast array of synthetic pyrimidine derivatives with a wide spectrum of therapeutic and industrial applications. researchgate.netmdpi.com

Over the past several decades, pyrimidine-based compounds have become increasingly important as structural motifs in numerous therapeutic agents. bohrium.com Their inherent chemical properties, including the ability of the nitrogen atoms to act as hydrogen bond acceptors and the potential for substitution at various positions on the ring, allow for extensive structural modifications. bohrium.com This adaptability has led to the development of pyrimidine derivatives with a broad range of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. mdpi.combohrium.comgsconlinepress.com The versatility of the pyrimidine scaffold continues to make it a focal point for the design and synthesis of novel molecules with significant potential in drug discovery and materials science. nih.govmdpi.com

Contextualization of 6-(Methylthio)pyrimidin-2(1H)-one within the Pyrimidinone Chemical Space

Within the broad family of pyrimidine derivatives, pyrimidinones (B12756618) represent a significant subclass characterized by a carbonyl group in the pyrimidine ring. wikipedia.orgnih.gov These compounds, which can exist as different isomers such as 2-pyrimidone and 4-pyrimidone, are themselves precursors to a multitude of biologically important molecules. wikipedia.orgnih.gov

This compound, with its characteristic methylthio group at the 6-position, is a prominent member of the pyrimidinone chemical space. This substitution pattern imparts specific reactivity to the molecule, making it a valuable and versatile intermediate in organic synthesis. The presence of the methylthio group, the pyrimidinone core, and the reactive nitrogen atoms provide multiple sites for chemical modification, allowing for its use as a scaffold to construct more complex heterocyclic systems. Its role as a building block is crucial in the synthesis of a variety of substituted pyrimidinones, which are of interest for their potential applications in medicinal chemistry and other fields. bldpharm.compensoft.net

Structure

3D Structure

Properties

IUPAC Name |

6-methylsulfanyl-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2OS/c1-9-4-2-3-6-5(8)7-4/h2-3H,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NALHPVUWRWEAQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00288068 | |

| Record name | 6-(methylsulfanyl)pyrimidin-2(1h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00288068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129618-62-8, 35551-31-6 | |

| Record name | 4-(Methylthio)-2-pyrimidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129618-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC210317 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210317 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC53999 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53999 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(methylsulfanyl)pyrimidin-2(1h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00288068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Characterization

The preparation of 6-(Methylthio)pyrimidin-2(1H)-one typically involves the methylation of the corresponding thione precursor, 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, also known as 6-methylthiouracil. pensoft.net A common synthetic route involves the condensation of ethyl 3-oxobutanoate with thiourea (B124793) in an alkaline medium, such as an ethanolic potassium hydroxide (B78521) solution, to form 6-methylthiouracil. researchgate.net Subsequent S-alkylation with a methylating agent, such as methyl iodide, in the presence of a base like sodium methoxide, yields the target compound. pensoft.net

The physicochemical properties of this compound are well-documented, providing essential data for its identification and application in further synthetic work.

| Property | Value |

| Molecular Formula | C6H8N2OS |

| Molecular Weight | 156.21 g/mol cookechem.com |

| CAS Number | 6328-58-1 bldpharm.com |

| Appearance | White to light yellow powder wikipedia.org |

| Melting Point | >300 °C (for the related 2-Methylthio-4,6-pyrimidinedione) sigmaaldrich.com |

| Purity | Typically ≥98% cookechem.comapolloscientific.co.uk |

Chemical Reactivity and Derivatization

The chemical reactivity of 6-(Methylthio)pyrimidin-2(1H)-one is largely dictated by the interplay of its functional groups: the methylthio group, the pyrimidinone ring, and the N-H protons.

The methylthio group is a key site for chemical modification. It can undergo oxidation to the corresponding sulfoxide (B87167) and sulfone, which can then act as excellent leaving groups in nucleophilic substitution reactions. This allows for the introduction of a wide range of substituents at the 6-position of the pyrimidine (B1678525) ring.

The pyrimidinone ring itself is susceptible to various transformations. The nitrogen atoms can be alkylated or acylated, providing another avenue for derivatization. researchgate.net Furthermore, the ring can participate in cycloaddition reactions and can be a precursor for the synthesis of fused heterocyclic systems, such as thiazolo[3,2-a]pyrimidines. pensoft.net For instance, the reaction of the parent compound, 6-methyl-2-thiouracil, with phenacyl bromides can lead to S-alkylated derivatives which can then be cyclized to form thiazolopyrimidines. pensoft.net

The presence of the carbonyl group and the endocyclic double bonds also influences the reactivity of the pyrimidine ring, making certain positions susceptible to either nucleophilic or electrophilic attack, depending on the reaction conditions.

Applications in Chemical Synthesis

Strategic Approaches for the Synthesis of this compound and its Analogs

The construction of the this compound framework and its analogs relies on established and innovative synthetic routes. These methods can be broadly categorized into those that build the pyrimidine (B1678525) ring from acyclic precursors and those that modify a pre-existing pyrimidinone core.

Cyclocondensation Reactions for Pyrimidine Ring Formation.wikipedia.orgnih.govyoutube.comacsgcipr.org

Cyclocondensation reactions are a cornerstone of pyrimidine synthesis, involving the formation of the heterocyclic ring from open-chain precursors. wikipedia.orgnih.govyoutube.comacsgcipr.org These reactions often involve the condensation of a three-carbon component with a reagent containing a urea (B33335) or thiourea (B124793) moiety.

Thiourea is a versatile building block in the synthesis of pyrimidine derivatives. wikipedia.org Its reaction with β-dicarbonyl compounds is a classic method for constructing the pyrimidine ring. wikipedia.org The initial step involves the condensation of the amino group of thiourea with one of the carbonyl groups of the β-dicarbonyl compound, followed by cyclization and tautomerization. wikipedia.org A subsequent desulfurization step can then yield the corresponding pyrimidine. wikipedia.org

For instance, the synthesis of 2,3-dihydro-6-methyl-2-thioxopyrimidin-4(1H)-one, a related thioxo-pyrimidinone, is achieved through the ring-closing cyclization of ethyl 3-oxobutanoate with thiourea in an alkaline ethanolic medium. researchgate.net This foundational structure can then be further modified. Thiourea's utility extends to the synthesis of various biologically active molecules, including pharmaceuticals like thiobarbituric acid. wikipedia.org The reactivity of thiourea and its derivatives makes them a focal point in organic synthesis for creating compounds with diverse applications. researchgate.netresearchgate.net

| Starting Material 1 | Starting Material 2 | Product | Reference |

| Ethyl 3-oxobutanoate | Thiourea | 2,3-dihydro-6-methyl-2-thioxopyrimidin-4(1H)-one | researchgate.net |

| β-dicarbonyl compounds | Thiourea | Pyrimidine derivatives | wikipedia.org |

Pyrimidinones serve as valuable precursors for the synthesis of fused heterocyclic systems, such as pyrrolo[2,3-d]pyrimidines, which are often referred to as 7-deazapurines. mdpi.com These fused systems are of significant interest due to their structural similarity to purine (B94841) nucleobases, making them important scaffolds in pharmaceutical research. mdpi.comnih.gov

One approach to constructing pyrrolo[2,3-d]pyrimidines involves a one-pot, three-component reaction. For example, the reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives can be catalyzed by tetra-n-butylammonium bromide (TBAB) in ethanol (B145695) to produce polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives in high yields. scielo.org.mx Another green chemistry approach utilizes β-cyclodextrin as a reusable promoter in water for the synthesis of these fused heterocycles. rsc.org

Furthermore, existing pyrrolo[2,3-d]pyrimidinone cores can be modified. For instance, tricyclic pyrrolo[2,3-d]pyrimidinones can be converted to the corresponding imines through a Tf2O/2-methoxypyridine-mediated carbonyl-amine condensation. mdpi.com These synthetic strategies provide access to a diverse range of complex heterocyclic compounds with potential biological activities. mdpi.comnih.gov

| Reactants | Catalyst/Promoter | Product | Reference |

| Arylglyoxals, 6-amino-1,3-dimethyluracil, barbituric acid derivatives | Tetra-n-butylammonium bromide (TBAB) | Polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives | scielo.org.mx |

| Various precursors | β-cyclodextrin | Pyrrolo[2,3-d]pyrimidine derivatives | rsc.org |

| Tricyclic pyrrolo[2,3-d]pyrimidinones | Tf2O/2-methoxypyridine | Pyrrolo[2,3-d]pyrimidine-imines | mdpi.com |

Regioselective Alkylation Strategies for Pyrimidinone Derivatization.nih.govacs.orgnih.govnih.govchemrxiv.orgscholarzest.com

Alkylation of pyrimidinones is a critical transformation for introducing functional diversity. However, the presence of multiple nucleophilic sites (N-1, N-3, O-2, and exocyclic oxygen or sulfur) makes regioselectivity a significant challenge. acs.orgnih.gov The outcome of the alkylation reaction is influenced by several factors, including the substrate, alkylating agent, solvent, and base. nih.gov

Achieving selective O-alkylation over N-alkylation in pyrimidin-2(1H)-ones is a key synthetic goal. acs.org Direct alkylation with simple alkyl halides often leads to a mixture of N- and O-alkylated products. nih.govacs.org However, specific strategies have been developed to favor O-alkylation.

One successful approach involves the use of 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines as alkylating agents. nih.govacs.orgacs.orgnih.govresearchgate.net This method provides high yields (70-98%) of O-alkylated derivatives of 6-substituted-4-(trifluoromethyl)pyrimidin-2(1H)-ones with excellent chemoselectivity. nih.govacs.orgacs.orgnih.govresearchgate.net The reaction is fast and robust, with the choice of halide, reaction time, or solvent not significantly affecting the outcome. nih.govacs.org In contrast, a linear strategy involving a [3+3] type cyclocondensation with 2-methylisothiourea sulfate (B86663) proved to be less feasible, resulting in low yields. nih.govacs.orgacs.orgnih.gov

The choice of solvent can also play a crucial role. For pyrimidine deoxynucleosides, the use of a solvent with a low dielectric constant, such as THF, can lead to unexpected regioselectivity, potentially avoiding the need for protecting groups. nih.gov

| Pyrimidinone Substrate | Alkylating Agent | Outcome | Reference |

| 6-Substituted-4-(trifluoromethyl)pyrimidin-2(1H)-ones | 4-(Iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines | High yields of O-alkylated products | nih.govacs.orgacs.orgnih.govresearchgate.net |

| Pyrimidine deoxynucleosides | Alkyl halides | Regioselectivity influenced by solvent | nih.gov |

| 2-Pyridone alkali salt | Alkyl halides in DMF | Predominantly N-alkylation | nih.gov |

| 2-Pyridone silver salt | Alkyl halides in benzene | Exclusively O-alkylation | nih.gov |

Thioxo-pyrimidinones, which exist in tautomeric equilibrium with their thiol forms, readily undergo S-alkylation. wikipedia.org The sulfur atom acts as a soft nucleophile and is preferentially alkylated under various conditions. rsc.orgjmaterenvironsci.com

The alkylation of 2-thioxopyrimidines can be achieved regioselectively at the sulfur atom. bjmu.edu.cn For example, treating 2,3-dihydro-6-methyl-2-thioxopyrimidin-(1H)-one with various alkylating agents such as 2-chloroacetic acid, 2-chloroethanol, or 2-(chloromethyl)oxirane in the presence of a base leads to the corresponding S-substituted products. researchgate.net The reaction with acyl chlorides, like acetyl chloride or benzoyl chloride, also results in S-acylation. researchgate.net

The synthesis of thioethers through S-alkylation is a common and robust reaction. organic-chemistry.org The reaction of thiourea with alkyl halides proceeds via an SN2 mechanism to form an S-alkylisothiouronium salt intermediate, which can then be hydrolyzed to the corresponding thiol for further reaction. rsc.org

| Thioxo-Pyrimidinone | Alkylating/Acylating Agent | Product | Reference |

| 2,3-dihydro-6-methyl-2-thioxopyrimidin-(1H)-one | 2-Chloroacetic acid | 2-(2,6-dihydro-4-methyl-6-oxopyrimidin-2-yl-thio)ethanoic acid | researchgate.net |

| 2,3-dihydro-6-methyl-2-thioxopyrimidin-(1H)-one | 2-Chloroethanol | 2-(2-hydroxyethylthio)-6-methylpyrimidin-4(3H)-one | researchgate.net |

| 2,3-dihydro-6-methyl-2-thioxopyrimidin-(1H)-one | Acetyl chloride | S-acylated product | researchgate.net |

Microwave-Assisted Organic Synthesis (MAOS) in Pyrimidinone Chemistry

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technology in modern chemistry, offering significant advantages over conventional heating methods. chemicaljournals.comerowid.org By utilizing the ability of polar molecules to absorb microwave energy, MAOS facilitates rapid and uniform heating, which can dramatically reduce reaction times, often from hours to mere minutes, and increase product yields. chemicaljournals.comyoutube.com This technique minimizes waste generation and energy consumption, aligning with the principles of green chemistry. chemicaljournals.com

The application of microwave irradiation in organic synthesis has become a widespread strategy for the efficient construction of a variety of compounds, including heterocyclic systems like pyrimidines. chemicaljournals.comresearchgate.net The rapid heating profiles achieved with microwaves can sometimes lead to different outcomes or improved selectivity compared to traditional heating methods, even when the final bulk temperature is the same. erowid.org For instance, a simple and efficient one-pot synthesis of pyrimido[1,2-a]pyrimidines has been developed by condensing 2-aminopyrimidine, aromatic aldehydes, and active methylene (B1212753) reagents under microwave irradiation, showcasing the utility of MAOS in creating complex heterocyclic frameworks quickly. rsc.org The primary mechanisms of microwave heating involve dipolar polarization and ionic conduction, where the rapid reorientation of polar molecules or the oscillation of ions in an oscillating electric field generates heat, leading to instantaneous superheating effects. youtube.comresearchgate.net

C-Glycosylation Techniques for C-Glucosyl Pyrimidinone Analogues

C-glycosides, which feature a carbon-carbon bond between a sugar and an aglycone, are of significant interest due to their enhanced chemical and metabolic stability compared to their O- or N-glycoside counterparts. numberanalytics.comnih.gov This stability makes them valuable as potential therapeutic agents. nih.gov The synthesis of C-glycosides, particularly those linked to aromatic systems, has been a major focus in synthetic chemistry. nih.gov

Several methods exist for forming the crucial C-C glycosidic bond:

Electrophilic Substitution: Friedel-Crafts-type reactions are a common approach, where a glycosyl donor reacts with an electron-rich aromatic ring. nih.gov This method has been successfully applied to the C-ribosylation of guanine (B1146940) analogues, which are structurally related to pyrimidines, achieving yields of around 50%. nih.gov

Transition-Metal-Catalyzed Coupling: These methods often require pre-functionalization of both the sugar and the aglycone but offer high efficiency. nih.gov A palladium-catalyzed C-H cross-coupling of native carboxylic acids with sugar-boron reagents has been developed, providing a direct route to C-aryl glycosides. nih.gov

Glycosyl Radicals: C-glycosylation involving glycosyl radical intermediates is another effective strategy for accessing these stable analogues. rsc.org

Enzymatic methods using C-glycosyltransferases are also emerging, offering high regio- and stereoselectivity under mild conditions. numberanalytics.com The choice of strategy depends on the desired stereochemistry and the nature of the pyrimidinone aglycone. The resulting C-glucosyl pyrimidinone analogues are stable mimics of naturally occurring nucleosides with potential applications in drug discovery. nih.gov

Functionalization and Derivatization Reactions of the Methylthio Pyrimidine Core

The this compound core is a versatile scaffold that allows for a variety of chemical transformations. These reactions enable the synthesis of a diverse library of derivatives with tailored properties.

Oxidation of the Methylthio Moiety to Methylsulfonyl Groups

The methylthio group (-SMe) on the pyrimidine ring can be readily oxidized to the corresponding methylsulfonyl group (-SO2Me). This transformation is a key step in activating the pyrimidine core for subsequent reactions. A common and effective oxidizing agent for this purpose is meta-chloroperbenzoic acid (m-CPBA). For example, 5-acetyl-6-amino-4-methylsulfanylpyrimidines have been successfully oxidized to their methylsulfonyl counterparts using m-CPBA. researchgate.netbohrium.com

The oxidation significantly alters the electronic properties of the substituent. The methylsulfonyl group is a powerful electron-withdrawing group, which greatly enhances the reactivity of the pyrimidine ring, particularly towards nucleophilic attack. acs.orgnih.gov This increased reactivity is crucial for the derivatization strategies discussed in the following section.

Table 1: Oxidation of Methylsulfanyl Pyrimidines

| Starting Material | Reagent | Product | Reference |

|---|

Nucleophilic Substitution Reactions on Activated Pyrimidine Rings

The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms, making it susceptible to nucleophilic aromatic substitution (SNAr). researchgate.netnih.gov Leaving groups located at the C2, C4, and C6 positions are readily displaced by nucleophiles. bhu.ac.in However, the reactivity can be dramatically tuned by the nature of the leaving group.

While the methylthio group can serve as a leaving group, its corresponding methylsulfonyl derivative is far superior. acs.orgnih.gov The oxidation of the sulfur atom makes the sulfonyl group an excellent leaving group, facilitating substitution by a wide range of nucleophiles. Structure-reactivity studies have demonstrated that 2-sulfonylpyrimidines are significantly more reactive towards nucleophiles like glutathione (B108866) than their 2-chloro and 2-methylthio analogues, which were often found to be unreactive under the same conditions. acs.orgnih.gov This enhanced reactivity allows for the selective arylation of proteins and the synthesis of various substituted pyrimidines under mild conditions. acs.org

Table 2: Reactivity Comparison for Nucleophilic Substitution

| Pyrimidine Substituent (at C2) | Reactivity with Nucleophiles | Reference |

|---|---|---|

| -SMe (Methylthio) | Low to unreactive | nih.gov |

| -Cl (Chloro) | Low reactivity | nih.gov |

Annulation and Ring-Closing Cyclization Reactions

Annulation, the process of building a new ring onto an existing molecule, is a fundamental strategy in organic synthesis for constructing complex polycyclic systems. wikipedia.orgscripps.edu The functionalized pyrimidinone core serves as an excellent platform for such transformations.

Starting from appropriately substituted pyrimidines, fused heterocyclic systems can be synthesized. For instance, methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine (B1209978) and pyrimidino[4,5-d] bhu.ac.inresearchgate.netoxazine derivatives from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines. researchgate.netbohrium.com These reactions often involve an initial acylation followed by a base- or acid-catalyzed intramolecular cyclization, where a side chain reacts with a functional group on the pyrimidine ring to close a new ring. researchgate.net For example, the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides can lead to pyrimidino[4,5-d] bhu.ac.inresearchgate.netoxazines. researchgate.net These annulation strategies provide access to a wide array of fused pyrimidine structures, expanding the chemical space accessible from the simple methylthio pyrimidinone precursor.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures in solution. For a molecule such as this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to assign the chemical shifts of all proton (¹H) and carbon-¹³ (¹³C) nuclei and to confirm the connectivity of the atoms.

Application of One-Dimensional (1D) NMR Techniques

The ¹H NMR spectrum is the starting point for structural elucidation. For this compound, one would expect to observe distinct signals for the protons on the pyrimidinone ring, the methyl group of the methylthio substituent, and the N-H proton.

Expected ¹H NMR Signals:

N-H Proton: A broad singlet, typically in the downfield region (δ 10-13 ppm), due to hydrogen bonding and exchange phenomena. Its broadness can be solvent and concentration-dependent.

Ring Protons: The protons at the C4 and C5 positions of the pyrimidine ring would appear as doublets due to coupling with each other. Their chemical shifts would be influenced by the electron-donating thioether group and the electron-withdrawing carbonyl group.

S-CH₃ Protons: A sharp singlet in the upfield region (typically δ 2.0-3.0 ppm) corresponding to the three equivalent protons of the methyl group attached to the sulfur atom.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Expected ¹³C NMR Signals:

C=O Carbon: The carbonyl carbon (C2) would resonate at a significantly downfield chemical shift (δ 150-170 ppm).

Ring Carbons: The carbons of the pyrimidine ring (C4, C5, C6) would appear in the aromatic/olefinic region of the spectrum. The carbon attached to the sulfur (C6) would be influenced by the heteroatom.

S-CH₃ Carbon: The methyl carbon of the thioether group would appear in the upfield region of the spectrum (δ 10-20 ppm).

While specific, experimentally verified ¹H and ¹³C NMR data for this compound are not available in the reviewed literature, the table below presents predicted chemical shift values from computational models, which can serve as a preliminary guide.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H1 (N-H) | Variable, broad | - |

| H4 | ~7.5 - 8.5 (d) | ~140 - 150 |

| H5 | ~6.0 - 7.0 (d) | ~100 - 110 |

| S-CH ₃ | ~2.5 | ~12 - 15 |

| C2 (=O) | - | ~155 - 165 |

| C6 (-S) | - | ~160 - 170 |

| Note: These are predicted values and may differ from experimental results. 'd' denotes a doublet. |

Elucidation of Structure through Two-Dimensional (2D) NMR Experiments

To definitively assign the signals and confirm the structure, various 2D NMR experiments are essential.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously link the proton signals of H4, H5, and the S-CH₃ group to their corresponding carbon atoms (C4, C5, and S-CH₃).

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. A cross-peak between the signals for H4 and H5 would confirm their adjacent positions on the pyrimidine ring.

Single Crystal X-ray Diffraction (SC-XRD) Analysis

Determination of Molecular Conformation and Stereochemistry

An SC-XRD analysis of this compound would first confirm the expected tautomeric form, which is the 2(1H)-one tautomer. The analysis would reveal the planarity of the pyrimidinone ring and the orientation of the methylthio substituent relative to the ring. The precise bond lengths and angles would provide insight into the electronic nature of the molecule, such as the degree of double-bond character in the C-N and C-C bonds of the ring.

| Parameter | Expected Value/Observation |

| Tautomeric Form | Confirmed as the 2(1H)-one form. |

| Ring Conformation | The pyrimidinone ring is expected to be largely planar. |

| Substituent Orientation | The orientation of the S-CH₃ group relative to the plane of the ring would be determined. |

| Bond Lengths (Å) | Provide data on hybridization and bond order (e.g., C=O, C-N, C-S). |

| Bond Angles (°) | Reveal any strain or deviation from ideal geometries. |

Investigation of Crystalline Packing and Intermolecular Interactions

Pyrimidinone derivatives are well-known for their ability to form robust hydrogen-bonded networks. bldpharm.com In the crystal structure of this compound, the most significant intermolecular interaction would be the hydrogen bond between the N-H group of one molecule and the carbonyl oxygen (C=O) of another. This interaction typically leads to the formation of centrosymmetric dimers or extended chains, which are common motifs in pyrimidinone crystal structures. google.com

Other potential intermolecular interactions that would be investigated include:

C-H···O and C-H···N interactions: Weaker hydrogen bonds involving the ring C-H groups.

π-π Stacking: Interactions between the aromatic pyrimidinone rings of adjacent molecules. The presence and geometry of such stacking would be determined.

Sulfur-involved interactions: Potential weak interactions involving the sulfur atom of the methylthio group.

Analysis of these interactions is crucial for understanding the solid-state properties of the material.

Vibrational Spectroscopy for Molecular Fingerprinting

The most prominent vibrational modes expected for this compound are detailed below. The pyrimidin-2(1H)-one structure exists in a tautomeric equilibrium with its aromatic hydroxy-pyrimidine form, but the lactam form is generally predominant in the solid state, which is typically used for FTIR and Raman analysis.

Key Vibrational Modes of this compound:

N-H Vibrations: The lactam N-H group gives rise to characteristic stretching and bending vibrations. In a solid state where hydrogen bonding is prevalent, the N-H stretching (νN-H) band is expected to be broad and appear in the 3200-3400 cm⁻¹ region. In dilute, non-polar solutions, this band would shift to a higher frequency, typically around 3400-3500 cm⁻¹. msu.edu The in-plane bending vibration (δN-H) is coupled with ring vibrations and is anticipated in the 1530-1550 cm⁻¹ range. msu.edu

Carbonyl (C=O) Stretching: The C=O stretching vibration (νC=O) of the lactam group is one of the most intense and characteristic bands in the IR spectrum. spectroscopyonline.com For a six-membered lactam ring, this absorption is typically strong and located around 1660-1680 cm⁻¹. pg.edu.pluhcl.edu This region is crucial for confirming the pyrimidin-2(1H)-one structure.

Pyrimidine Ring Vibrations: The pyrimidine ring has a set of characteristic stretching and deformation vibrations. C=C and C=N stretching vibrations within the ring typically appear in the 1600-1400 cm⁻¹ region. libretexts.orgijera.com The ring breathing mode, a symmetric vibration of the entire ring, is often observed in the Raman spectrum and is sensitive to substitution. nih.govacs.org Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while various in-plane and out-of-plane C-H bending modes occur in the 1300-1000 cm⁻¹ and 900-675 cm⁻¹ regions, respectively. libretexts.org

Methylthio Group (S-CH₃) Vibrations: The methylthio substituent introduces its own characteristic vibrations. The C-S stretching vibration (νC-S) is of weak to medium intensity and can be found in the broad 800-600 cm⁻¹ range. globalresearchonline.netiosrjournals.org The specific position depends on its coupling with other vibrations. The methyl group (CH₃) itself has symmetric and asymmetric stretching modes near 2850-3000 cm⁻¹ and characteristic bending (scissoring, wagging, and rocking) vibrations. libretexts.org Specifically, CH₃ rocking modes can often be identified in the 970-910 cm⁻¹ region. rsc.org

The following table summarizes the predicted key vibrational frequencies and their assignments for this compound based on established group frequencies.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch (H-bonded) | Lactam (N-H) | 3200 - 3400 | Medium-Strong, Broad |

| C-H Stretch (Aromatic/Ring) | Pyrimidine Ring | 3000 - 3100 | Medium-Weak |

| C-H Stretch (Methyl) | -S-CH₃ | 2850 - 3000 | Medium-Weak |

| C=O Stretch (Amide I) | Lactam (C=O) | 1660 - 1680 | Very Strong |

| C=C and C=N Ring Stretches | Pyrimidine Ring | 1400 - 1600 | Medium-Strong |

| N-H In-plane Bend (Amide II) | Lactam (N-H) | 1530 - 1550 | Medium |

| C-H Bends (Methyl) | -S-CH₃ | 1370 - 1470 | Medium |

| CH₃ Rock | -S-CH₃ | 910 - 970 | Weak-Medium |

| C-S Stretch | Thioether (-S-CH₃) | 600 - 800 | Weak-Medium |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic distribution and energy of a molecule, which in turn dictates its chemical nature.

Density Functional Theory (DFT) Studies on Molecular Properties

Density Functional Theory (DFT) has become a standard method for investigating the molecular properties of organic compounds, including pyrimidinone systems. researchgate.net By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of computational cost and accuracy, making it suitable for studying relatively large molecules. DFT explorations can provide a detailed understanding of reactivity and various other molecular characteristics.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital through which a molecule donates electrons, defining its nucleophilicity, while the LUMO is the orbital through which it accepts electrons, determining its electrophilicity. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. wjarr.commdpi.com A smaller energy gap suggests higher reactivity and lower kinetic stability. wjarr.com

For instance, DFT calculations on various pyrimidine derivatives have shown that their reactivity can be directly correlated with their FMO energies. wjarr.com Compounds with higher HOMO energies are better electron donors, and those with lower LUMO energies are better electron acceptors. wjarr.comirjweb.com Studies on pyrimidine derivatives have revealed energy gaps ranging from 3.63 eV to 3.88 eV, indicating significant chemical reactivity. wjarr.com

Below is an interactive table showcasing representative FMO data for illustrative pyrimidine derivatives, calculated at the B3LYP/6-311++G(d,p) level of theory.

Data sourced from a study on potential analgesic pyrimidine derivatives for illustrative purposes. wjarr.com

Calculation of Global Reactivity Descriptors

Beyond FMO analysis, DFT calculations are used to determine a range of global reactivity descriptors that provide deeper insights into a molecule's stability and reactivity. wjarr.com These descriptors are derived from the HOMO and LUMO energies. researchgate.net Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO). mdpi.com

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO). mdpi.com

Electronegativity (χ): The tendency of a molecule to attract electrons (χ = (I + A) / 2). bohrium.com

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). Molecules with low chemical hardness are more reactive. wjarr.combohrium.com

Chemical Softness (σ): The reciprocal of chemical hardness (σ = 1 / η), indicating a higher reactivity. wjarr.combohrium.com

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = μ² / 2η, where μ is the chemical potential, μ = -χ). wjarr.commdpi.com

Theoretical studies on pyrimidine derivatives have demonstrated that these molecules often exhibit low chemical hardness and high electrophilicity index values, suggesting they are less stable and more reactive compared to reference compounds like ibuprofen. wjarr.com

The following interactive table presents calculated global reactivity descriptors for several pyrimidine derivatives.

Data sourced from a study on potential analgesic pyrimidine derivatives for illustrative purposes. wjarr.com

Conformational Analysis and Tautomerism Studies in Pyrimidinones

Pyrimidinone derivatives can exist in different spatial arrangements (conformers) and structural isomers that can interconvert (tautomers). nih.govresearchgate.net Tautomerism is particularly important in pyrimidinone systems, which can exist in keto (pyrimidinone) and enol (hydroxypyrimidine) forms. researchgate.netnih.gov Computational studies, often combining DFT calculations with NMR spectroscopy, are crucial for determining the relative stabilities of these different forms and understanding the factors that govern the equilibrium between them. nih.gov

For example, studies on ureido-pyrimidinones have used DFT to calculate the relative energies of various tautomers and rotamers, revealing how factors like intramolecular hydrogen bonding and substituent effects can shift the equilibrium. nih.govresearchgate.net Computational investigations have shown that the introduction of a nitrogen atom into the ring, changing a pyridone to a pyrimidinone, favors the keto tautomer over the hydroxyl form. nih.gov This control over tautomeric equilibrium is vital for understanding the molecule's role in intermolecular interactions like hydrogen bonding. nih.gov

Vibrational Assignment and Spectroscopic Property Prediction

Theoretical vibrational analysis using DFT is a valuable tool for interpreting experimental infrared (IR) and Raman spectra. nih.gov By calculating the vibrational frequencies and intensities of a molecule's normal modes, researchers can make detailed assignments of the absorption bands observed in an experimental spectrum. nih.govresearchgate.net

This process involves optimizing the molecular geometry at a chosen level of theory (e.g., B3LYP/6-311++G(d,p)) and then performing a frequency calculation. The calculated wavenumbers are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, leading to a good correlation between theoretical and experimental data. For example, in a study of 4,6-bis(4-fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one, DFT calculations successfully predicted the vibrational spectrum, allowing for the assignment of key stretching and bending modes and showing that a polar solvent like water significantly decreased the carbonyl stretching frequency.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical calculations typically model molecules in a static state (often in the gas phase), Molecular Dynamics (MD) simulations provide a way to study their dynamic behavior over time. nih.govresearchgate.net MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe conformational changes, diffusion, and intermolecular interactions in a simulated environment, such as in a solvent. nih.govnih.gov

For pyrimidine systems, MD simulations are particularly useful for understanding their behavior in aqueous solutions. researchgate.netacs.org These simulations can reveal how solvent molecules arrange themselves around the pyrimidine ring and the nature of the hydrogen bonds that form. acs.org Studies have shown that pyrimidine can accept one hydrogen bond per nitrogen atom from surrounding water molecules. acs.org By simulating the system over time, MD can capture the dynamic fluctuations of the solvent network and its influence on the solute's geometry and electronic properties, which cannot be fully captured by static models. researchgate.netacs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in medicinal chemistry for discerning the intricate connections between the structural features of molecules and their biological activities. jetir.orgresearchgate.net While specific QSAR models for this compound are not extensively detailed in publicly available literature, the principles and mechanistic insights can be extrapolated from studies on analogous pyrimidinone and thiopyrimidine systems. These studies collectively underscore the utility of QSAR in rational drug design, offering a pathway to optimize lead compounds and predict the activity of novel chemical entities. nih.govmdpi.com

QSAR models are mathematically derived equations that correlate physicochemical or structural descriptors of a series of compounds with their experimentally determined biological activities. jetir.org The primary goal is to identify the key molecular properties that govern the observed activity, thereby providing a mechanistic rationale for the structure-activity relationships (SARs) and guiding the synthesis of more potent and selective analogs. nih.govtandfonline.com

In the context of pyrimidinone systems, QSAR studies have been instrumental in identifying critical structural determinants for a range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. nih.govnih.govmdpi.com These models often employ a variety of molecular descriptors, which can be broadly categorized as:

Electronic Descriptors: These quantify the electronic aspects of a molecule, such as charge distribution, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). For instance, the distribution of partial charges on the pyrimidine ring and its substituents can significantly influence interactions with biological targets. tandfonline.com

Steric Descriptors: These relate to the size and shape of the molecule and its substituents. Descriptors like molecular weight, molar refractivity, and various topological indices are used to model how the bulk and spatial arrangement of different groups affect binding to a receptor or enzyme active site. mdpi.com

Hydrophobic Descriptors: The lipophilicity of a compound, commonly expressed as the logarithm of the partition coefficient (logP), is crucial for its pharmacokinetic and pharmacodynamic properties. QSAR models frequently incorporate hydrophobicity to understand how it modulates membrane permeability and target engagement. researchgate.net

Research on diverse pyrimidine derivatives has yielded valuable insights that can inform our understanding of this compound. For example, studies on pyrimidine-coumarin-triazole conjugates as anticancer agents have highlighted the importance of specific electrotopological parameters in determining their activity. mdpi.com Similarly, QSAR analysis of furopyrimidine and thienopyrimidine derivatives as VEGFR-2 inhibitors has demonstrated the power of both linear and non-linear models in predicting anticancer activity. nih.gov

The following table summarizes findings from various studies on pyrimidine derivatives, illustrating the types of structure-activity relationships that can be elucidated through QSAR and related computational approaches.

| Compound Series | Biological Activity | Key Structural Insights from SAR/QSAR | Reference |

| 6-Amino-2-thio-3H-pyrimidin-4-one Derivatives | Platelet Aggregation Inhibition | Small alkyl chains with a terminal amino group as thio-substituents, combined with arylalkyl moieties at the 4-position, enhanced inhibitory activity. | nih.govnih.gov |

| Pyrimido-isoquinolin-quinones | Antibacterial (anti-MRSA) | Bulky substituents in the ortho or para positions of a phenyl ring, particularly those capable of acting as hydrogen bond acceptors (e.g., halogens), were found to increase activity. | mdpi.com |

| 2,4-Diaminopyrido[3,2-d]pyrimidine Analogues | Dihydrofolate Reductase (DHFR) Inhibition | Multiparametric models using topological indices showed good predictive potential for inhibitory activity. | nih.gov |

| Substituted Pyrimidine and Uracil Derivatives | Antiproliferative Activity | A data-driven QSAR model successfully predicted the activity of newly synthesized derivatives, confirming the model's applicability in designing new anticancer agents. | nih.gov |

These examples demonstrate a recurring theme: the nature and position of substituents on the pyrimidine core are critical determinants of biological activity. For a compound like this compound, a QSAR approach would systematically probe the influence of the methylthio group at the 6-position and the oxo group at the 2-position. By comparing its activity with a series of analogs where these groups are modified, a predictive model could be constructed. Such a model would provide mechanistic hypotheses, for instance, suggesting that the sulfur atom of the methylthio group acts as a hydrogen bond acceptor or that the size of the substituent at the 6-position is sterically constrained within the target's binding site.

While a dedicated QSAR model for this compound is a subject for future research, the established methodologies and the insights gained from structurally related pyrimidinones provide a solid foundation for such computational investigations. The development of a robust and predictive QSAR model would be an invaluable tool for guiding the synthesis and optimization of this and related compounds for various therapeutic applications.

Mechanistic Biochemical and Biological Probing Studies in Vitro Focus

Enzyme Inhibition Mechanism Investigations by Pyrimidinone Derivatives

Pyrimidinone compounds have demonstrated a broad spectrum of enzyme inhibitory activities, targeting key players in cellular signaling, inflammation, and metabolic pathways.

The pyrrolo[2,3-d]pyrimidine nucleus is recognized as a deaza-isostere of adenine, the core component of ATP. This structural similarity allows these derivatives to act as competitive inhibitors at the ATP-binding sites of various protein kinases, including EGFR and VEGFR-2, which are critical regulators of cell proliferation and angiogenesis in cancer. rjpbr.com

A series of novel thieno[2,3-d]pyrimidine (B153573) derivatives were synthesized and evaluated for their ability to inhibit VEGFR-2. Several compounds demonstrated potent, dose-related inhibition in the nanomolar range. nih.gov For instance, compounds 21b and 21e showed IC₅₀ values of 33.4 nM and 21 nM, respectively. nih.gov In another study, a pyrimidine (B1678525) derivative, compound 15 , was identified as a highly effective dual inhibitor, targeting VEGFR-2 and EGFR with IC₅₀ values of 0.098 µM and 0.071 µM, respectively. ekb.eg The inhibition of these receptor tyrosine kinases blocks downstream signaling pathways essential for tumor growth and the formation of new blood vessels. nih.govnih.gov Combining agents that target both EGFR and VEGFR signaling can lead to greater inhibition of tumor growth than either agent alone. nih.gov

Inhibition of Kinase Enzymes by Pyrimidine Derivatives

| Compound/Derivative Class | Target Kinase | IC₅₀ Value | Reference |

| Thieno[2,3-d]pyrimidine (21e ) | VEGFR-2 | 21 nM | nih.gov |

| Thieno[2,3-d]pyrimidine (21b ) | VEGFR-2 | 33.4 nM | nih.gov |

| Thieno[2,3-d]pyrimidine (21c ) | VEGFR-2 | 47.0 nM | nih.gov |

| 4-Phenoxy pyrimidine (10 ) | VEGFR-2 | 1.05 µM | ekb.eg |

| Pyrimidine Derivative (15 ) | VEGFR-2 | 0.098 µM | ekb.eg |

| Pyrimidine Derivative (15 ) | EGFR | 0.071 µM | ekb.eg |

Pyrimidinone derivatives have also been investigated as inhibitors of hydrolase enzymes. A series of novel pyrimidine compounds demonstrated effective inhibition of acetylcholinesterase (AChE), with Kᵢ values ranging from 33.15 to 52.98 nM. researchgate.net Another study on pyrano[2,3-d]pyrimidine derivatives identified a compound with a methoxy (B1213986) moiety that exhibited the best AChE inhibition, with an IC₅₀ value of 2.20 µg/mL. researchgate.net These inhibitors are significant as the hydrolysis of acetylcholine (B1216132) by AChE is a key process in neurotransmission. nih.gov

In the context of inflammatory pathways, pyrimidine acrylamides have been identified as potent inhibitors of lipoxygenase (LOX), a key enzyme in the biosynthesis of leukotrienes. nih.gov Using soybean lipoxygenase as a model, researchers identified two highly potent inhibitors, with one compound demonstrating an IC₅₀ value of 1.1 µM. nih.gov Pyrido[2,3-d]pyrimidine (B1209978) derivatives have also been evaluated as novel LOX inhibitors. nih.gov

Inhibition of Hydrolase Enzymes by Pyrimidine Derivatives

| Compound/Derivative Class | Target Enzyme | IC₅₀ / Kᵢ Value | Reference |

| Pyrimidine Derivatives | Acetylcholinesterase (AChE) | Kᵢ: 33.15 - 52.98 nM | researchgate.net |

| Pyrano[2,3-d]pyrimidine | Acetylcholinesterase (AChE) | IC₅₀: 2.20 µg/mL | researchgate.net |

| Pyrimidine Acrylamide (9 ) | Lipoxygenase (LOX) | IC₅₀: 1.1 µM | nih.gov |

| Pyrimidine Acrylamide (5 ) | Lipoxygenase (LOX) | IC₅₀: 10.7 µM | nih.gov |

The inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, is a key strategy for anti-inflammatory therapies. Studies have shown that certain pyrimidine derivatives are selective inhibitors of COX-2. mdpi.comnih.gov Two such compounds, L1 and L2 , demonstrated a higher affinity for COX-2 over COX-1, with inhibitory activities comparable to the reference drug meloxicam. mdpi.com A fluorescently labeled pyrimidine derivative was also developed as a potent and selective COX-2 inhibitor, with an IC₅₀ of 1.8 µM, allowing for the visualization of the enzyme in cancer cells. rsc.org The selectivity for COX-2 is attributed to the larger binding pocket in its active site compared to COX-1. mdpi.com

Pyrimidinone's structural resemblance to xanthine (B1682287) makes it a promising scaffold for inhibiting xanthine oxidase (XO), the enzyme responsible for producing uric acid. nih.govnih.gov A series of 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives were synthesized, with one compound showing exceptionally potent XO inhibition with an IC₅₀ value of 0.018 µM. nih.gov Kinetic studies on other pyrimidone derivatives have identified various modes of inhibition, including competitive and non-competitive mechanisms.

Inhibition of Oxidoreductase Enzymes by Pyrimidine Derivatives

| Compound/Derivative Class | Target Enzyme | IC₅₀ Value | Selectivity | Reference |

| Pyrimidine Derivative (L1 ) | COX-2 | Comparable to Meloxicam | Selective for COX-2 | mdpi.com |

| Pyrimidine Derivative (L2 ) | COX-2 | Comparable to Meloxicam | Selective for COX-2 | mdpi.com |

| Fluorescent Pyrimidine (6 ) | COX-2 | 1.8 µM | Selective for COX-2 | rsc.org |

| Dihydropyrimidine Derivative (22 ) | Xanthine Oxidase | 0.018 µM | Not specified | nih.gov |

Glycogen (B147801) phosphorylase (GP) is a crucial enzyme in glucose homeostasis, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.govmdpi.com Research based on the 2-methylthiouracil scaffold has led to the development of potent GP inhibitors. nih.gov Specifically, 4-arylamino-1-(β-d-glucopyranosyl)pyrimidin-2-ones have been designed to bind to the enzyme's catalytic site. nih.gov The most potent of these, 1-(β-d-glucopyranosyl)-4-[(acridin-9-on-2-yl)amino]pyrimidin-2-one (GLAC) , exhibits a Kᵢ of 71 nM. nih.gov Further work on metabolically stable, C-glucosyl-based analogues, such as 2-substituted-5-(β-d-glucopyranosyl)pyrimidin-4-ones, has also yielded potent micromolar inhibitors of rabbit muscle glycogen phosphorylase. nih.gov

Inhibition of Glycogen Phosphorylase by Pyrimidinone Derivatives

| Compound | Target Enzyme | Kᵢ Value | Reference |

| GLAC | Rabbit Muscle Glycogen Phosphorylase | 71 nM | nih.gov |

Receptor Binding Profiling and Ligand-Receptor Interaction Studies (e.g., Serotonin (B10506) 5-HT₆ Receptor Antagonism)

The serotonin 5-HT₆ receptor, found almost exclusively in the central nervous system, is a significant target for treating cognitive disorders. nih.govacs.org Pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, which can incorporate a methylthio group, have been identified as highly potent and selective 5-HT₆ receptor antagonists. researchgate.net Structure-activity relationship studies revealed that compounds like 5-methyl-2-(methylthio)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine and its N,N,5,6-tetramethyl analogue are exceptionally active, with Kᵢ values at the picomolar level (e.g., 700 pM). researchgate.net Another derivative, a hydrogenated pyrazolo[1,5-a]pteridine, showed a Kᵢ of 14.4 nM. researchgate.net These findings highlight the suitability of the pyrazolo[1,5-a]pyrimidine scaffold for developing high-affinity ligands for the 5-HT₆ receptor. Other pyrimidine-based series have also been explored, showing high affinities for related G-protein coupled receptors like the D₂, 5-HT₂ₐ, and 5-HT₇ receptors. nih.gov

Binding Affinity of Pyrimidine Derivatives for the 5-HT₆ Receptor

| Compound/Derivative Class | Target Receptor | Kᵢ Value | Reference |

| N,N,5,6-tetramethyl-2-(methylthio)-3-(phenylsulfonyl)pyrazolo-[1,5-a]pyrimidin-7-amine | 5-HT₆ | 700 pM | researchgate.net |

| 5,6,9-trimethyl-2-(methylthio)-3-(phenylsulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pteridine | 5-HT₆ | 14.4 nM | researchgate.net |

Cellular Pathway Modulation at the Molecular Level in In Vitro Models

The enzyme inhibition and receptor binding activities of pyrimidinone derivatives translate into the modulation of critical cellular pathways in vitro. For example, pyrimidine-2-thione derivatives have been shown to modulate the RAS/PI3K/Akt/JNK signaling pathway, which is often dysregulated in breast cancer. nih.gov

The dual inhibition of EGFR and VEGFR by pyrimidine-based compounds has profound effects on cellular processes. In Ehrlich ascites carcinoma (EAC) models, thieno[2,3-d]pyrimidine derivatives 21b and 21e were shown to decrease the phosphorylation of VEGFR-2, which blunts angiogenesis and induces apoptosis. nih.gov These compounds also strongly inhibited the proliferation of human umbilical vein endothelial cells (HUVEC). nih.gov Furthermore, targeting the de novo pyrimidine biosynthesis pathway itself is a valid strategy. The enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), which catalyzes a rate-limiting step in producing pyrimidines, is essential for cells with high proliferation rates, such as cancer cells. researchgate.net Therefore, inhibitors targeting this mitochondrial enzyme can effectively modulate cell growth and survival pathways.

Structure-Activity Relationship (SAR) Elucidation in Mechanistic Biological Contexts

The exploration of the structure-activity relationships (SAR) of 6-(Methylthio)pyrimidin-2(1H)-one and its analogs is a cornerstone in understanding their mechanistic interactions at a molecular level. By systematically modifying the chemical structure and evaluating the resultant changes in biological activity, researchers can identify key pharmacophoric features and guide the design of more potent and selective agents.

Rational Design and Synthesis of Pyrimidinone Analogs for Specific Mechanistic Objectives

The rational design and synthesis of analogs of this compound are driven by the aim to probe and modulate specific biological pathways. This involves creating a library of related compounds to investigate their interactions with biological targets, such as enzymes and receptors.

A notable example is the synthesis of a series of 4-amino-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines with a 2-chloro-2-phenylethyl group at the N1 position. These compounds were specifically designed to assess their affinity for the A1 adenosine (B11128) receptor and their potential to inhibit the proliferation of the A-431 cell line, which is stimulated by the epidermal growth factor (EGF). nih.gov Certain synthesized analogs demonstrated inhibitory effects on both cell proliferation and the phosphorylation of the EGF receptor tyrosine kinase (EGFR-TK). nih.gov

Another targeted approach involved the design of methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential inhibitors of dihydrofolate reductase (DHFR), a crucial enzyme for bacterial growth. neliti.com This rational design process included in silico screening based on Lipinski's and Veber's rules, ADMET analysis, and molecular docking to predict the most promising candidates for synthesis and biological evaluation. neliti.com

Furthermore, derivatives of 2-((6-Methyl-2-(methylthio)pyrimidin-4-yl)oxy)acetohydrazide have been synthesized to explore their potential as plant growth stimulants, showcasing the diverse mechanistic objectives that can be pursued through analog design. researchgate.net The synthesis of these compounds often involves multi-step reactions, starting from a core pyrimidine structure and introducing various functional groups to create a diverse chemical library for biological screening. researchgate.netresearchgate.net The overarching goal of these synthetic efforts is to generate molecules with tailored properties to interact with specific biological targets and elucidate their mechanism of action. nih.govnih.gov

| Compound/Analog Series | Mechanistic Objective | Key Synthetic Strategy | Reference |

| 4-amino-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines | Inhibition of A1 adenosine receptor and EGFR-TK phosphorylation | Introduction of a 2-chloro-2-phenylethyl chain at the N1 position | nih.gov |

| Methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives | Inhibition of Dihydrofolate Reductase (DHFR) | Rational drug design approach followed by synthesis | neliti.com |

| 2-((6-Methyl-2-(methylthio)pyrimidin-4-yl)oxy)acetohydrazide derivatives | Plant growth stimulation | Synthesis from a pyrimidine core with subsequent functionalization | researchgate.net |

| Quinazoline derivatives | PI3Kα Inhibition | Design based on pharmacophoric features of known inhibitors | nih.gov |

Influence of Substituents and Structural Modifications on Mechanistic Efficacy

The biological activity of pyrimidinone derivatives is profoundly influenced by the nature and position of their substituents. nih.gov Systematic structural modifications allow for the mapping of these influences, providing a clearer picture of the SAR and guiding the optimization of lead compounds.

Studies on various pyrimidine analogs have demonstrated that specific substitutions can dramatically alter their mechanistic efficacy. For instance, in a series of 4-amino-6-methylthio-1H-pyrazolo[3,4-d]pyrimidine derivatives, certain compounds exhibited notable inhibitory activity against cancer cell proliferation, highlighting the critical role of the substituent pattern in determining biological function. nih.gov

A review of pyrimidine derivatives confirms that the placement of different functional groups on the pyrimidine nucleus is a key determinant of their biological activities, which span a wide range including antimicrobial, anticancer, and anti-inflammatory effects. nih.gov For example, research on the structure-antiproliferative activity relationship of pyridine (B92270) derivatives has shown that the number and location of methoxy groups, as well as the addition of other functionalities, can significantly impact their potency. nih.gov

Specific structural modifications have led to the identification of compounds with enhanced and specific activities. One such example is a 7,7,8a-trimethyl-hexahydro-thiazolo[3,2-c]pyrimidine-5-thione, which displayed significant anti-inflammatory and analgesic properties. In contrast, another derivative from the same class showed moderate inhibitory activity against cyclin-dependent kinase 1 (CDK-1), underscoring how subtle structural changes can lead to different mechanistic outcomes. nih.gov Furthermore, the investigation of 6-substituted thieno[2,3-d]pyrimidine analogs revealed their potential as dual inhibitors of glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFTase), two key enzymes in purine (B94841) biosynthesis. nih.gov

| Structural Modification | Observed Influence on Mechanistic Efficacy | Example Compound Class | Reference |

| Substitution at the 4-position of the pyrazolo[3,4-d]pyrimidine core | Inhibition of cancer cell proliferation | 4-amino-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines | nih.gov |

| Number and position of O-CH3 groups | Affects antiproliferative activity | Pyridine derivatives | nih.gov |

| Trimethyl-hexahydro-thiazolo fusion | Good anti-inflammatory and analgesic activity | Thiazolo[3,2-c]pyrimidine-5-thiones | nih.gov |

| Substitution at the 6-position of the thieno[2,3-d]pyrimidine core | Dual inhibition of GARFTase and AICARFTase | 6-substituted thieno[2,3-d]pyrimidines | nih.gov |

Molecular Docking Studies for Ligand-Target Recognition and Binding Mode Analysis

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a target molecule, such as a protein. This method is instrumental in understanding the molecular basis of ligand-target recognition and for analyzing the binding modes of this compound and its analogs.

Docking studies have been successfully employed to investigate the interaction of pyrimidine-containing compounds with various biological targets. For instance, molecular docking has been used to predict the binding interactions of pyridine-bearing pyrimidine-2-thiol (B7767146) derivatives with cyclooxygenase (COX) enzymes, providing insights into their potential anti-inflammatory mechanisms. ashdin.com Similarly, a predicted binding mode for 6-mercapto-2-(methylthio)purin-8-one, a structurally related compound, within a specific docking site has been visualized, offering a hypothesis for its biological activity. researchgate.net

In the context of anticancer research, molecular docking analysis of pyrimidine derivatives with human cyclin-dependent kinase 2 (CDK2) has helped to rationalize their observed biological activities and guide the design of more potent inhibitors. nih.gov The process typically involves preparing the 3D structures of both the ligand and the target protein, followed by running docking simulations to generate various binding poses. nih.govnih.govmdpi.com These poses are then scored and analyzed to identify the most likely binding mode, often highlighting key interactions such as hydrogen bonds and hydrophobic contacts. nih.govalliedacademies.org

The insights gained from molecular docking are not limited to understanding binding but also play a crucial role in the rational design of new inhibitors. For example, in the development of potential dihydrofolate reductase (DHFR) inhibitors, molecular docking was a key step in screening designed derivatives before their synthesis and biological testing. neliti.com This computational pre-screening helps to prioritize compounds that are most likely to be active, thus saving time and resources. By combining molecular docking with other computational methods like molecular dynamics simulations, a more dynamic and accurate picture of the ligand-target interaction can be obtained. mdpi.com

| Compound Class | Target Protein | Key Findings from Docking | Reference |

| Pyridine bearing pyrimidine-2-thiol derivatives | Cyclooxygenase (COX) | Predicted binding interactions at the active site | ashdin.com |

| 6-mercapto-2-(methylthio)purin-8-one | Not specified in abstract | Predicted binding mode in a selected docking site | researchgate.net |

| Pyrimidine derivatives | Human cyclin-dependent kinase 2 (CDK2) | Analysis of binding modes to rationalize activity | nih.gov |

| Methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives | Dihydrofolate Reductase (DHFR) | Screening of designed compounds to prioritize synthesis | neliti.com |

| Aza compounds | Heme-binding protein | Identification of hydrogen bond and amino acid interactions | nih.gov |

| Various ligands | NDM-1 enzyme | Identification of potential inhibitors and their binding stability | mdpi.com |

| Indazole derivatives | Cancer Osaka Thyroid (COT) kinase | Virtual screening and identification of a potent inhibitor | alliedacademies.org |

Emerging Research Directions and Non Therapeutic Applications of Pyrimidinone Derivatives

Role of Pyrimidinone Scaffolds in Agrochemical Research and Plant Growth Regulation

The structural features of pyrimidinone derivatives have positioned them as promising candidates in agricultural science, particularly as plant growth regulators. These synthetic compounds can mimic the physiological effects of natural phytohormones like auxins and cytokinins, which are crucial for plant development processes such as cell division, elongation, and differentiation. auctoresonline.orgbotanyjournals.com

Research has demonstrated that certain pyrimidine (B1678525) derivatives can enhance the growth and photosynthetic activity of major crops. auctoresonline.org For instance, studies on wheat (Triticum aestivum L.) have shown that the application of specific synthetic pyrimidine derivatives at low concentrations (e.g., 10⁻⁶M or 10⁻⁷M) can lead to growth parameters and photosynthetic rates that are comparable to or even exceed those induced by the natural auxin, indole-3-acetic acid (IAA). auctoresonline.orgrajpub.com The effectiveness of these compounds is often dependent on the specific chemical substituents on the pyrimidine ring, allowing for a tailored regulatory effect. auctoresonline.org

The table below summarizes the effects of select pyrimidinone derivatives on various plants as observed in research studies.

| Derivative Name | Plant Studied | Concentration | Observed Effects |

| Methyur | Sorghum | 10⁻⁷M | Improved growth and productivity. botanyjournals.com |

| Kamethur | Sorghum | 10⁻⁷M | Improved growth and productivity. botanyjournals.com |

| Methyur | Pea Microgreens | 10⁻⁷M | Enhanced shoot/root growth; Increased photosynthetic pigments. researchgate.net |

| Kamethur | Pea Microgreens | 10⁻⁷M | Enhanced shoot/root growth; Increased photosynthetic pigments. researchgate.net |

| Generic Pyrimidine Derivatives | Wheat | 10⁻⁶M - 10⁻⁷M | Enhanced growth and photosynthesis, similar to or exceeding auxin IAA. auctoresonline.orgrajpub.com |

Development of Pyrimidinone-Based Chemical Probes for Biological Systems

The pyrimidinone scaffold is increasingly being utilized to develop chemical probes, which are small molecules designed to study and manipulate biological systems. These probes are crucial for exploring complex biological processes, such as protein-protein interactions (PPIs), which have traditionally been challenging targets for small molecules. nih.gov

A key strategy in this area is the use of privileged substructure-based diversity-oriented synthesis (pDOS). nih.gov A "privileged scaffold," a concept introduced in 1988, refers to a molecular framework that can be systematically modified to interact with a variety of biological targets. nih.gov The pyrimidine ring is considered one such scaffold due to its prevalence in bioactive compounds and its ability to engage in specific molecular interactions, such as hydrogen bonding, through the nitrogen atoms in its ring. researchgate.netnih.gov

By using the pyrimidine core as a starting point, researchers can apply various synthetic strategies to create large, structurally diverse libraries of compounds. nih.govnih.gov These libraries, sometimes developed as DNA-encoded libraries (DELs), contain millions of unique molecules that can be screened against biological targets to identify high-affinity ligands or inhibitors. nih.gov This approach expands the "druggable space" beyond traditional targets like enzymes and receptors, enabling the exploration of more complex interactions. nih.gov For example, pyrimidodiazepine-based scaffolds, derived from pyrimidinones (B12756618), have shown potential in creating peptidomimetics that can modulate PPIs. The development of these pyrimidine-based chemical libraries provides powerful tools for discovering novel bioactive compounds and gaining a deeper understanding of intricate biological pathways. nih.gov

Pyrimidinone Chemistry as a Foundation for Heterocyclic Compound Innovation and Drug Discovery Building Blocks

Pyrimidinone chemistry serves as a fundamental platform for innovation in the synthesis of heterocyclic compounds and provides essential building blocks for drug discovery. sigmaaldrich.com The pyrimidine skeleton is a versatile and synthetically accessible starting point for creating a vast array of more complex molecules. mdpi.comresearchgate.net Its structure can be readily and selectively modified at multiple positions (2, 4, 5, and 6), allowing chemists to generate significant structural diversity from a common core. mdpi.com

The value of the pyrimidine ring as a building block stems from its inherent chemical properties. It is an aromatic heterocycle whose nitrogen atoms can act as hydrogen bond acceptors, a crucial feature for molecular recognition at biological targets. researchgate.netnih.gov This makes the pyrimidine scaffold a desirable component in the design of new molecules with potential bioactivity. researchgate.netnih.gov

In synthetic organic chemistry, pyrimidinones are used as precursors to generate a wide range of fused heterocyclic systems, such as pyridopyrimidines, thiazolopyrimidines, and imidazolopyrimidines, through various cyclization and condensation reactions. researchgate.net For example, a substituted pyrimidine can undergo cycloaddition reactions to form bicyclic pyridopyrimidines. researchgate.net The compound 6-(Methylthio)pyrimidin-2(1H)-one and its analogs, like 6-Chloro-2-(methylthio)pyrimidin-4(1H)-one, are examples of such heterocyclic building blocks that are commercially available for use in chemical synthesis. bldpharm.combldpharm.com These simple pyrimidinones provide a ready-made scaffold onto which chemists can build additional complexity, leading to the discovery of novel compounds. researchgate.netresearchgate.net This foundational role in synthesis makes pyrimidinone chemistry a cornerstone of modern medicinal and materials chemistry. sigmaaldrich.comnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.